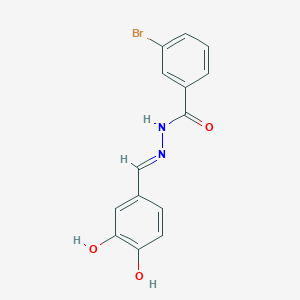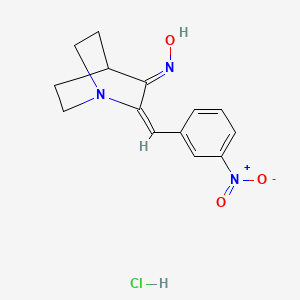![molecular formula C19H23FN2O2 B6100649 2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6100649.png)
2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide, also known as CX717, is a novel drug compound that has been extensively studied for its potential cognitive enhancing effects. It was first synthesized in the early 2000s by a team of researchers at Cortex Pharmaceuticals, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide is not fully understood, but it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various cognitive processes such as learning and memory. This compound has been shown to enhance the activity of AMPA receptors, which are a subtype of glutamate receptors. This enhancement leads to an increase in synaptic plasticity, which is believed to underlie the cognitive enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in various cognitive processes such as attention and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. In addition, this compound has been shown to increase the density of dendritic spines, which are the structures on neurons that are involved in synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide for lab experiments is its ability to enhance cognitive performance in animal models and human subjects. This makes it an ideal tool for studying the neural mechanisms underlying cognitive processes such as learning and memory. However, one of the limitations of this compound is its relatively short half-life, which makes it difficult to use in long-term experiments. In addition, this compound has been shown to have some side effects such as nausea and dizziness, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide. One area of interest is the potential therapeutic effects of this compound in various neurological and psychiatric disorders. Another area of interest is the development of new and more potent this compound analogs that may have even greater cognitive enhancing effects. In addition, there is interest in studying the long-term effects of this compound on cognitive performance and brain function. Overall, this compound is a promising drug compound that has the potential to advance our understanding of the neural mechanisms underlying cognitive processes.
Synthesemethoden
The synthesis of 2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-fluorobenzylamine with ethyl chloroacetate to form N-(4-fluorobenzyl)glycine ethyl ester. This intermediate is then reacted with cyclohexenylmagnesium bromide to form the corresponding tertiary alcohol, which is then oxidized to the ketone using Dess-Martin periodinane. The final step involves the reaction of the ketone with pyrrolidine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(1-cyclohexen-1-yl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and human subjects. In addition, this compound has been shown to enhance the effects of other cognitive enhancing drugs such as modafinil and nicotine. This compound has also been studied for its potential therapeutic effects in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c20-16-8-6-15(7-9-16)12-22-13-17(11-19(22)24)21-18(23)10-14-4-2-1-3-5-14/h4,6-9,17H,1-3,5,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPWFESVNVCMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dichloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methylcyclopropanecarboxamide](/img/structure/B6100589.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6100602.png)

![methyl 2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B6100619.png)
![N'-{2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B6100622.png)
![4-[3-cyclopropyl-1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6100627.png)
![2-(2-fluorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B6100634.png)

![4-benzyl-1-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6100661.png)
![2-methyl-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6100667.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B6100674.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-propyl-1-piperidinecarboxamide](/img/structure/B6100682.png)
![3-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6100683.png)